Degradation Potency vs. UNC9036 and SP23
UNC8899 demonstrates an intermediate degradation potency within the class of VHL-recruiting STING PROTACs. Its reported DC50 value of 0.924 μM in Caki-1 cells is notably less potent than the optimized degrader UNC9036 (DC50 = 227 nM) , but significantly more potent than the alternative degrader SP23 (DC50 = 3.2 μM) [1]. This places UNC8899 in a distinct potency tier, offering a unique tool for studies where maximal degradation is not required or where a graded response is desired.
Intermediate potency tier; supports graded STING degradation studies.
Caki-1 cell Western blot; cross-study data.
| Evidence Dimension | STING Degradation Potency (DC50) |
|---|---|
| Target Compound Data | 0.924 μM |
| Comparator Or Baseline | UNC9036: 227 nM (0.227 μM); SP23: 3.2 μM |
| Quantified Difference | UNC8899 is ~4x less potent than UNC9036 and ~3.5x more potent than SP23. |
| Conditions | Cellular degradation assay in Caki-1 renal cell carcinoma (RCC) cells. Data are from independent studies but represent the same general assay type (Western blot quantification of remaining STING protein). |
Why This Matters
This quantifiable difference in potency directly informs experimental design, enabling researchers to select UNC8899 for a specific window of STING degradation activity distinct from more or less potent analogs.
- [1] Frontiers in Immunology. (2025). STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases. Frontiers in Immunology. View Source
